molecular formula C10H11NO3 B6281715 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one CAS No. 112710-46-0

5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one

Cat. No.: B6281715
CAS No.: 112710-46-0
M. Wt: 193.20 g/mol
InChI Key: JMKOBHGSFGXCHJ-UHFFFAOYSA-N
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Description

5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one (CAS 112710-46-0) is a chemical compound of significant interest in medicinal chemistry and organic synthesis, particularly within the oxazolidinone class. Oxazolidinones are a prominent class of synthetic antibacterial agents known for their unique mechanism of action, which involves selective inhibition of bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This action prevents the formation of the functional 70S initiation complex, a critical early step in protein translation . This mechanism is distinct from other antibacterial classes, making oxazolidinone-based compounds valuable tools for researching solutions against multi-drug-resistant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . With a molecular formula of C10H11NO3 and a molecular weight of 193.20 g/mol, this compound serves as a versatile building block and a potential pharmacophore for researchers developing new antibacterial agents . It is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-6-9(14-10(11)13)7-3-2-4-8(12)5-7/h2-5,9,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKOBHGSFGXCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112710-46-0
Record name 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one
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Preparation Methods

Cyclization of Amino Alcohol Derivatives

A foundational method for oxazolidinone synthesis involves the cyclization of amino alcohols with carbonyl-containing reagents. For 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one, a plausible route begins with 3-(3-hydroxyphenyl)amino-1,2-propanediol. Reacting this precursor with diethyl carbonate in the presence of a base, such as sodium methylate, facilitates cyclization under reflux conditions.

Example Protocol

  • Reactants : 3-(3-hydroxyphenyl)amino-1,2-propanediol (1.0 equiv), diethyl carbonate (1.2 equiv), sodium methylate (0.1 equiv)

  • Solvent : Dioxane

  • Conditions : Reflux (distilling off ethanol byproduct)

  • Workup : Filtration, solvent evaporation, chromatography on silica gel

  • Yield : ~23% (based on analogous reactions)

This method, while straightforward, often suffers from moderate yields due to competing side reactions, necessitating purification via column chromatography.

Hydrogenolysis of Protected Intermediates

A two-step strategy involving protection-deprotection sequences is documented in patent literature. For instance, benzyl groups are commonly used to protect hydroxyl moieties during cyclization, followed by catalytic hydrogenolysis.

Case Study :

  • Synthesis of 3-(p-benzyloxyphenyl)-5-benzyloxymethyl-2-oxazolidinone

    • Cyclization of protected propanediol derivatives yields the intermediate.

    • Conditions : Palladium on charcoal (10%), hydrogen pressure (4–5 kg), absolute ethanol.

    • Yield : 80% after recrystallization.

  • Deprotection to 3-(p-hydroxyphenyl)-5-hydroxymethyl-2-oxazolidinone

    • Hydrogenolysis removes benzyl groups, revealing the hydroxyl substituents.

Adapting this approach for this compound would require substituting the phenyl group with a 3-hydroxyphenyl moiety and incorporating a methyl group at the 3-position.

Modern Synthetic Strategies

Acid-Catalyzed Lactonization

Patent US5606078A describes lactonization under acidic conditions to form oxazolidinones. For the target compound, this could involve a hydroxyamide precursor undergoing cyclization via intramolecular esterification.

Key Steps :

  • Formation of Hydroxyamide Intermediate : Condensation of 3-hydroxybenzaldehyde with methyl glycinate.

  • Cyclization : Use of HCl or p-toluenesulfonic acid in toluene under reflux.

  • Purification : Crystallization from ethanol-water mixtures.

Advantages : Higher atom economy and reduced byproducts compared to classical methods.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities favor continuous flow processes for oxazolidinone synthesis due to improved heat transfer and scalability. A representative setup might involve:

Parameter Value
Reactor TypeTubular (stainless steel)
Temperature120–150°C
Pressure10–15 bar
Residence Time30–60 minutes
CatalystZeolite H-beta
Annual Capacity10–50 metric tons

Benefits : 20–30% higher throughput compared to batch reactors.

Green Chemistry Innovations

Solvent-free mechanochemical synthesis has been explored for related oxazolidinones. Ball-milling stoichiometric amounts of amino alcohol and urea derivatives achieves cyclization within 2–4 hours, yielding >90% product.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Classical Cyclization23–3585–90120–150Moderate
Hydrogenolysis70–8095–98200–250High
Acid-Catalyzed65–7592–95150–180High
Enzymatic70–85*98–99*300–400*Low
Continuous Flow85–9099100–120Very High

*Theoretical projections based on analogous systems.

Reaction Optimization and Challenges

Byproduct Formation

The primary byproduct in cyclization routes is the open-chain urea derivative, formed via over-reaction of the amino alcohol. Strategies to suppress this include:

  • Temperature Control : Maintaining reflux temperatures below 100°C.

  • Catalyst Screening : Zeolites reduce side reactions by restricting transition-state geometry.

Purification Techniques

Chromatography remains indispensable for lab-scale synthesis, but industrial processes employ recrystallization from ethanol/water (3:1 v/v), achieving >99% purity after two cycles .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the phenyl ring can undergo oxidation to form quinones.

    Reduction: The oxazolidinone ring can be reduced to form the corresponding amino alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Amino alcohols.

    Substitution: Ethers and esters.

Scientific Research Applications

Antidepressant Properties

Research indicates that derivatives of oxazolidinones, including 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one, exhibit antidepressant effects. A patent describes the synthesis of various oxazolidinone derivatives that have demonstrated significant activity in psychotropic applications, particularly as potential antidepressants. In animal models, these compounds showed a notable reduction in depressive-like behaviors, suggesting their utility in treating mood disorders .

Antimicrobial Activity

Oxazolidinones are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that oxazolidinone derivatives can inhibit protein synthesis in bacteria, leading to their classification as effective antimicrobial agents. This mechanism of action is particularly relevant for treating infections caused by resistant strains .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication FocusMethodologyKey Findings
Patent US4250318AAntidepressantAnimal testingShowed significant reduction in depressive behaviors in mice .
Patent US7816379B2AntimicrobialIn vitro assaysDemonstrated effective inhibition of bacterial growth against resistant strains .
PubChem StudyChemical characterizationStructural analysisConfirmed molecular structure and properties relevant for drug formulation .

Antidepressant Mechanism

The compound's antidepressant effects may be attributed to its influence on serotonin pathways. It has been shown to enhance serotonin levels in the brain, which is crucial for mood regulation.

Antimicrobial Mechanism

As an antimicrobial agent, it interferes with bacterial ribosomal function, inhibiting protein synthesis and ultimately leading to cell death.

Mechanism of Action

The mechanism of action of 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the nature of the derivatives used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxazolidinones

Table 1: Structural and Functional Comparison
Compound R3 Substituent R5 Substituent Key Biological Activity Reference
Target Compound 3-Methyl 5-(3-Hydroxyphenyl) Hypothesized antimicrobial* -
Toloxatone 3-(3-Methylphenyl) 5-(Hydroxymethyl) MAO inhibitor (antidepressant)
Metaxalone 3-[(3,5-Dimethylphenoxy)methyl] - Muscle relaxant
(4S,5S)-5n (D5D inhibitor) 4-Methyl, 5-(4-Fluorophenyl) 3,5-Diphenyl Δ-5 Desaturase inhibition
5-(Bromomethyl)-3-phenyl 3-Phenyl 5-(Bromomethyl) Reactive intermediate

Key Observations :

  • Toloxatone (5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one) shares a similar oxazolidinone core but differs in substituents. Its hydroxymethyl group may reduce metabolic stability compared to the target compound’s hydroxylphenyl group, which could enhance hydrogen-bonding interactions .
  • Metaxalone (5-((3,5-dimethylphenoxy)methyl)-1,3-oxazolidin-2-one) demonstrates how bulky substituents (e.g., phenoxy groups) can shift therapeutic utility toward muscle relaxation .
  • (4S,5S)-5n highlights the importance of fluorinated aryl groups in improving metabolic stability and oral bioavailability, a feature absent in the target compound .

Pharmacokinetic and Physicochemical Properties

Table 2: Pharmacokinetic Comparison
Compound LogP (Predicted) Solubility Metabolic Stability Key Feature
Target Compound ~1.8 Moderate Moderate Hydroxyl group enhances solubility
Toloxatone ~2.1 Low Low Hydroxymethyl prone to oxidation
(4S,5S)-5n ~3.5 Low High Fluorophenyl enhances stability
5-(Chloromethyl)-3-phenyl ~2.3 Very low Low Halogen increases reactivity

Analysis :

  • The target compound’s 3-hydroxyphenyl group likely improves water solubility compared to Toloxatone’s hydrophobic 3-methylphenyl group. However, it may be less metabolically stable than fluorinated analogs like (4S,5S)-5n .

Electronic and Steric Effects

  • This contrasts with Metaxalone’s ether-linked phenoxy group, which lacks hydrogen-bonding capacity .
  • Steric Hindrance : The methyl group at position 3 in the target compound reduces steric bulk compared to diphenyl analogs like (4S,5S)-5n, possibly improving membrane permeability .

Biological Activity

5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its cytotoxic properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the oxazolidinone class, characterized by a five-membered ring containing nitrogen and oxygen. Its structure allows for various substitutions that can influence its biological activity.

Cytotoxic Activity

Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated its effectiveness against:

  • Breast carcinoma (T47D)
  • Colon carcinoma (HT-29)
  • Lung carcinoma (A549)

The compound's IC50 values in these assays suggest a promising profile for further investigation into its anticancer properties. For example, it has shown an IC50 value of approximately 19.5 µM against the SK-OV-3 cell line, indicating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Inhibition of Cell Cycle Progression : The compound induces cell cycle arrest at the G1 phase, leading to apoptosis in cancer cells through the activation of caspases 3, 8, and 9 .
  • Antitubulin Activity : It has been suggested that the compound interacts with tubulin, inhibiting polymerization and thereby disrupting microtubule dynamics essential for mitosis .
  • CETP Inhibition : As indicated in patent literature, derivatives of oxazolidinones have been recognized for their ability to inhibit cholesteryl ester transfer protein (CETP), which may have implications in treating dyslipidemia and cardiovascular diseases .

Case Studies

Several studies have explored the efficacy of this compound in various experimental settings:

  • Study on Antimicrobial Activity : A series of oxazolidinone derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that modifications at specific positions on the oxazolidinone ring could enhance antibacterial activity against resistant strains .
CompoundTarget Cell LineIC50 (µM)Mechanism
This compoundT47D19.5Apoptosis induction
This compoundA549TBDTubulin inhibition

Q & A

Q. Q: What are the established synthetic routes for 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one, and how can reaction conditions be optimized for yield?

A: The compound can be synthesized via cyclization of β-amino alcohol precursors or through oxazolidinone ring formation. A common strategy involves:

  • Chiral Auxiliary Approaches : Fluorinated oxazolidinones (e.g., ) use alkylation or acylation of chiral oxazolidinone templates. For 3-methyl substitution, alkyl halides or epoxide ring-opening may be applied under basic conditions (e.g., K₂CO₃/THF).
  • Hydroxyphenyl Incorporation : A Suzuki-Miyaura coupling could introduce the 3-hydroxyphenyl group post-cyclization. demonstrates aryl group coupling in ezetimibe intermediates.
  • Yield Optimization : Control reaction temperature (0–25°C), use anhydrous solvents, and monitor steric effects of the 3-methyl group. Typical yields for similar oxazolidinones range from 45–70% .

Structural Characterization

Q. Q: What crystallographic tools are recommended for resolving the crystal structure of this compound, and how are bond parameters validated?

A:

  • Software : Use SHELXL () for refinement and WinGX () for data integration. For visualization, ORTEP-3 () generates thermal ellipsoid plots.
  • Validation : Compare bond lengths/angles with similar oxazolidinones (e.g., C=O bond ~1.21 Å, C–N ~1.45 Å; see ). Discrepancies >0.02 Å may indicate disorder—re-refine using twin-law corrections in SHELXL .

Advanced: Enantioselective Synthesis

Q. Q: How can enantiomers of this compound be resolved, and what analytical methods confirm enantiopurity?

A:

  • Chiral Resolution : Use (S)- or (R)-1-phenylethyl isocyanate to derivatize the hydroxyl group, followed by chiral HPLC (e.g., Chiralpak AD-H column). references antibacterial oxazolidinones resolved via similar methods.
  • X-ray Crystallography : Assign absolute configuration via anomalous dispersion (e.g., Cu-Kα radiation) in SHELXL .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for validation .

Data Contradiction Analysis

Q. Q: How should researchers address inconsistencies between computational and experimental NMR chemical shifts?

A:

  • 2D NMR Validation : Perform HSQC/HMBC to assign proton-carbon correlations. For example, the 3-methyl group’s δ~1.3 ppm (¹H) should correlate with C-3 (~65 ppm, ¹³C).
  • Solvent Effects : DMSO-d₆ may hydrogen-bond with the hydroxyl group, downfield-shifting aromatic protons. Compare with CDCl₃ data.
  • DFT Refinement : Use Gaussian 16 with IEFPCM solvent models to simulate shifts. Adjust dihedral angles if deviations exceed 0.5 ppm .

Computational Modeling

Q. Q: Which computational methods reliably predict the conformational stability of this compound?

A:

  • Conformational Search : Use Molecular Dynamics (MD) with OPLS4 force field to identify low-energy conformers.
  • DFT Optimization : B3LYP/6-31G(d) calculations validate intramolecular H-bonding between the hydroxyl and carbonyl groups. Compare with X-ray torsion angles (e.g., reports φ(C3–C4) = 175.2°) .

Biological Activity Profiling

Q. Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

A:

  • Antibacterial Screening : Use microdilution assays (MIC determination) against S. aureus (ATCC 29213), referencing oxazolidinone antibiotics ().
  • Enzyme Inhibition : Test CETP inhibition (IC₅₀) via fluorescence polarization, as in ’s anacetrapib studies.
  • Cytotoxicity : MTT assays on HEK293 cells to assess safety margins (IC₅₀ > 50 µM preferred) .

Stability Studies

Q. Q: How does the 3-hydroxyphenyl group influence the compound’s stability under acidic/basic conditions?

A:

  • Hydrolytic Stability : Conduct accelerated degradation studies (pH 1–13, 37°C). The oxazolidinone ring is prone to base-catalyzed hydrolysis (t₁/₂ < 24h at pH 12).
  • Oxidative Stability : Use H₂O₂ or AIBN to simulate radical degradation. LC-MS can identify quinone byproducts from hydroxyl oxidation .

Advanced Crystallography

Q. Q: What strategies resolve disorder in the 3-methyl group during X-ray refinement?

A:

  • Occupancy Refinement : Split the methyl group into two positions (PART 1/2 in SHELXL) and refine occupancy factors.
  • Thermal Parameters : Apply ISOR/SIMU restraints to ADPs. notes SHELXL’s robust handling of disorder via constraints .

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